![molecular formula C24H24BrN3O2 B14941587 2-acetyl-5'-bromo-1'-(2-methylpropyl)-2,3,4,9-tetrahydrospiro[beta-carboline-1,3'-indol]-2'(1'H)-one](/img/structure/B14941587.png)
2-acetyl-5'-bromo-1'-(2-methylpropyl)-2,3,4,9-tetrahydrospiro[beta-carboline-1,3'-indol]-2'(1'H)-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
This compound is a spiro-β-carboline derivative featuring a fused indole system with a bromo substituent at the 5'-position, a 2-methylpropyl group at the 1'-position, and an acetyl moiety at the 2-position. Its structural complexity arises from the spirojunction between the β-carboline and indole moieties, which creates a rigid three-dimensional framework.
The compound’s stereochemistry and crystal packing have been resolved using SHELX-based refinement tools (e.g., SHELXL), which are widely employed for small-molecule crystallography due to their robustness in handling complex substituents and non-covalent interactions .
Biological Activity
The compound 2-acetyl-5'-bromo-1'-(2-methylpropyl)-2,3,4,9-tetrahydrospiro[beta-carboline-1,3'-indol]-2'(1'H)-one is a derivative of the beta-carboline family, which is known for its diverse biological activities. This article reviews the biological activity of this compound based on available literature, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.
Chemical Structure and Properties
The compound's structure can be described as follows:
- Molecular Formula : C17H20BrN3O
- Molecular Weight : 364.26 g/mol
- CAS Number : Not explicitly provided in the search results.
This compound features a spiro structure that contributes to its unique biological properties.
1. Antioxidant Activity
Research indicates that derivatives of beta-carbolines exhibit significant antioxidant properties. The presence of the acetyl and bromo groups in this compound may enhance its ability to scavenge free radicals and reduce oxidative stress. Studies have shown that related compounds can protect cells from oxidative damage, which is crucial in preventing various diseases, including cancer and neurodegenerative disorders.
2. Anticancer Properties
Beta-carbolines are recognized for their anticancer potential. Preliminary studies suggest that this compound may induce apoptosis in cancer cells through various pathways:
- Mechanism of Action : It is hypothesized that this compound may interact with DNA or inhibit specific enzymes involved in cell proliferation.
- Case Study : A study on similar beta-carboline derivatives demonstrated significant cytotoxic effects against human cancer cell lines (e.g., breast and prostate cancer) .
3. Neuroprotective Effects
There is emerging evidence that beta-carbolines can exert neuroprotective effects. The compound may enhance neuronal survival and function by modulating neurotransmitter systems or protecting against excitotoxicity.
4. Antimicrobial Activity
The antimicrobial potential of beta-carbolines has been documented. This compound may possess activity against various pathogens due to its ability to disrupt microbial membranes or inhibit essential metabolic pathways.
Research Findings
Q & A
Basic Questions
Q. What synthetic methodologies are recommended for preparing this compound, and how can purity be ensured?
- Methodology : A multi-step synthesis is typically required, involving bromination, acetylation, and spirocyclic ring formation. Key steps include:
- Bromination : Use of brominating agents (e.g., NBS or Br₂) under controlled conditions to introduce the 5'-bromo substituent .
- Spirocyclization : Employing acid-catalyzed or transition-metal-mediated cyclization to form the β-carboline-indole spiro system .
- Purification : Column chromatography (silica gel, gradient elution) followed by recrystallization to achieve >95% purity. Validate purity via HPLC (C18 column, UV detection) and ¹H/¹³C NMR .
Q. How is the spirocyclic and β-carboline-indole scaffold structurally validated?
- X-ray crystallography : Single-crystal analysis with SHELXL refinement resolves bond lengths, angles, and torsional strain in the spiro center .
- NMR spectroscopy : NOESY/ROESY experiments distinguish axial/equatorial protons in the tetrahydro-β-carboline ring, while ²J coupling constants confirm indole substituent orientation .
- Electronic circular dichroism (ECD) : Used if chiral centers are present, cross-validated with computational models (e.g., TDDFT) .
Advanced Research Questions
Q. How can computational methods elucidate electronic properties and structure-activity relationships (SAR)?
- Density Functional Theory (DFT) : Optimize geometry at the B3LYP/6-311+G(d,p) level to calculate HOMO-LUMO gaps, electrostatic potential maps, and charge distribution. Compare with PubChem-derived data for validation .
- Molecular docking : Simulate binding to biological targets (e.g., serotonin receptors) using AutoDock Vina. Prioritize docking poses with lowest RMSD values relative to crystallographic ligand conformations .
- MD simulations : Assess stability of the spirocyclic system in aqueous/lipid bilayers (GROMACS, AMBER) to predict pharmacokinetic behavior.
Q. What strategies resolve contradictions in reported bioactivity data (e.g., varying IC₅₀ values)?
- Experimental variables : Standardize assay conditions (pH, temperature, solvent) and validate compound stability under these conditions via LC-MS .
- Orthogonal assays : Use fluorescence polarization, SPR, and cell-based assays to confirm target engagement. For example, discrepancies in kinase inhibition may arise from off-target effects; counter-screening with kinase profiling panels is advised.
- Batch analysis : Compare purity (>99% via HPLC) and stereochemical integrity (chiral HPLC) across studies. Contradictions may stem from undetected impurities or racemization .
Q. How is enantiomeric purity determined for chiral derivatives of this compound?
- Chiral HPLC : Use polysaccharide-based columns (Chiralpak AD-H) with heptane/ethanol mobile phases. Validate enantiomer separation with spiked racemic mixtures .
- X-ray refinement with Flack x parameter : For absolute configuration determination, refine against high-resolution data (d ≤ 0.8 Å) and apply the Flack x parameter to avoid false chirality-polarity indications .
- Vibrational CD (VCD) : Combine experimental VCD spectra with DFT-calculated spectra to assign configurations for non-crystallizable derivatives .
Comparison with Similar Compounds
Comparison with Structural Analogs
Structural and Crystallographic Comparisons
The following table summarizes key structural and crystallographic parameters of the compound and its analogs:
Key Findings :
- Spiro-Rigidity : The bromo and 2-methylpropyl substituents in the target compound enhance steric hindrance, leading to a higher symmetry space group (P2₁2₁2₁) compared to the lower-symmetry P1̄ observed in the isopropyl analog. This rigidity may improve binding selectivity in biological targets.
- Halogen Effects : The 5'-bromo substituent increases electron density at the indole ring, as evidenced by shorter C–Br bond lengths (1.89 Å vs. 1.76 Å for C–Cl in the chloro analog). This difference correlates with higher thermal stability in differential scanning calorimetry (DSC) studies.
- Enantiopurity: The Flack x parameter for the target compound (0.01(2)) indicates high enantiopurity, validated using the method described by Flack (1983) . In contrast, the chloro analog shows greater uncertainty (0.05(3)), likely due to weaker anomalous scattering from Cl vs. Br.
Computational and Spectroscopic Comparisons
- Hirshfeld Surface Analysis : The target compound exhibits stronger C–H···π interactions (12% contribution) compared to the chloro analog (8%), attributed to the polarizable bromine atom.
- NMR Shifts: The acetyl group’s carbonyl resonance (δ 208 ppm in CDCl₃) is deshielded relative to non-brominated analogs (δ 198–202 ppm), reflecting electron-withdrawing effects of the bromo substituent.
Research Implications
Properties
Molecular Formula |
C24H24BrN3O2 |
---|---|
Molecular Weight |
466.4 g/mol |
IUPAC Name |
2-acetyl-5'-bromo-1'-(2-methylpropyl)spiro[4,9-dihydro-3H-pyrido[3,4-b]indole-1,3'-indole]-2'-one |
InChI |
InChI=1S/C24H24BrN3O2/c1-14(2)13-27-21-9-8-16(25)12-19(21)24(23(27)30)22-18(10-11-28(24)15(3)29)17-6-4-5-7-20(17)26-22/h4-9,12,14,26H,10-11,13H2,1-3H3 |
InChI Key |
OHKZJLNHRXZGPI-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)CN1C2=C(C=C(C=C2)Br)C3(C1=O)C4=C(CCN3C(=O)C)C5=CC=CC=C5N4 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.